Chlorodimethylsilane

Organic synthesis Deoxygenative halogenation Carbonyl reduction

Chlorodimethylsilane (DMCS) is a monofunctional organochlorosilane that uniquely combines a single Si–Cl bond with a reactive Si–H hydride. This dual functionality enables one-pot deoxygenative chlorination of aromatic ketones without separate hydride/chloride sources, and serves as both Lewis acid and reducing agent in metal-free reductive etherifications. Procure ≥95% (GC) material for hydrosilylation, silicone end-capping, and vapor-phase surface modification. Standard B2B shipping; inquire for bulk pricing.

Molecular Formula C2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi
Molecular Weight 93.61 g/mol
CAS No. 1066-35-9
Cat. No. B094632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethylsilane
CAS1066-35-9
Molecular FormulaC2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi
Molecular Weight93.61 g/mol
Structural Identifiers
SMILESC[Si](C)Cl
InChIInChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3
InChIKeyQABCGOSYZHCPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Chlorodimethylsilane (CAS 1066-35-9) Technical Selection Guide: Specifications and Performance vs. Analog Chlorosilanes


Chlorodimethylsilane (CAS 1066-35-9), also known as dimethylchlorosilane or DMCS, is a monofunctional organochlorosilane with the molecular formula (CH₃)₂SiHCl [1]. It belongs to the methylchlorosilane class and features a single Si-Cl bond, a reactive Si-H hydride moiety, and two methyl substituents. Standard commercial specifications include a purity of ≥95.0% (GC), a boiling point of 34–37 °C, a density of 0.87 g/mL at 25 °C, and a flash point of –20 °C . This compound serves as a versatile hydrosilylation agent, a reducing agent, and a key building block for silicone polymer synthesis [1][2].

Why Chlorodimethylsilane Cannot Be Substituted with Generic Chlorosilanes: Key Functional Differentiators


Chlorosilanes exhibit widely divergent reactivity profiles based on the number and nature of substituents bonded to the silicon center. Chlorodimethylsilane (m=2 in the Cl₃₋ₘMeₘSiH series) occupies a distinct intermediate position in reactivity hierarchies: it is less reactive than trichlorosilane (m=0) but substantially more reactive than trimethylchlorosilane (m=3) [1]. The presence of both a single Si-Cl bond and a single Si-H hydride within the same molecule is a defining characteristic that distinguishes it from dichlorodimethylsilane (two Si-Cl bonds, no Si-H) and trimethylchlorosilane (one Si-Cl bond, no Si-H) [2]. In catalytic deoxygenative chlorination reactions, chlorodimethylsilane provides both hydride and chloride sources simultaneously, eliminating the need for separate reagents [3]. Substituting with analogs alters reaction pathways, yields, and product distributions due to differences in electrophilicity, steric bulk, and the availability of reactive hydride functionality [4].

Chlorodimethylsilane Quantitative Performance Evidence: Head-to-Head Comparisons for Procurement Decisions


Comparative Deoxygenative Chlorination Performance: Chlorodimethylsilane vs. Dichloromethylsilane in FeCl₃-Catalyzed Systems

In FeCl₃-catalyzed deoxygenative chlorination of carbonyl compounds, the HMe₂SiCl (chlorodimethylsilane) system demonstrated superior substrate applicability and clean product formation compared to the HMeSiCl₂ (dichloromethylsilane) system [1]. While HMe₂SiCl converted aromatic ketones to chlorides in good-to-excellent yields (79%–100%), the HMeSiCl₂ system produced substantial β-methylchalcone byproducts and failed to convert aliphatic ketones [1][2]. The electrophilicity difference (HMeSiCl₂ is more electrophilic due to a second chlorine atom) drives divergent reaction pathways, with HMeSiCl₂ preferentially undergoing alcoholysis to enol silyl ethers rather than direct deoxychlorination [2].

Organic synthesis Deoxygenative halogenation Carbonyl reduction

Friedel-Crafts Alkylation Reactivity Hierarchy: Chlorodimethylsilane Intermediate Position Validated

In AlCl₃-catalyzed Friedel-Crafts alkylation of benzene with (ω-chloroalkyl)silanes, reactivity increases with the number of methyl substituents at silicon. The established reactivity order for (ω-chloroalkyl)silanes is m=3 > m=2 > m=1 > m=0, where m represents the number of methyl groups [1]. Chlorodimethylsilane (m=2) occupies a precise intermediate position, more reactive than methyldichlorosilane (m=1) but less reactive than trimethylchlorosilane (m=3). Notably, compounds with m=3 undergo product decomposition at room temperature, yielding trimethylchlorosilane, toluene, and xylene rather than the intended alkylation product, while m=2 species provide stable alkylation outcomes without decomposition [1].

Friedel-Crafts alkylation Organosilicon chemistry Lewis acid catalysis

Reductive Etherification Efficiency: Chlorodimethylsilane Outperforms Alternative Silanes

In reductive etherification reactions (RER) applied to macromolecular engineering, chlorodimethylsilane (CDMS) demonstrated superior efficiency compared to other silane compounds tested [1]. A systematic investigation of alternative silanes for RER on polyketone platforms revealed that none provided as high efficiency as CDMS-mediated RER [1]. Using CDMS, polyethers with molecular weights up to 110.4 kDa and alternating unit content up to 93% were obtained [1]. The compound functions as both a Lewis acid and a reducing agent without requiring additional additives, enabling a straightforward one-pot methodology [1].

Polymer chemistry Reductive etherification Post-polymerization modification

Hydrosilylation Yield Performance in Grignard-Derived Ferrocene Synthesis

In the synthesis of 5-(dimethylsilyl)pentylalkylferrocene-grafted hydroxyl-terminated polybutadiene (HTPB), chlorodimethylsilane was employed in a Grignard reaction sequence to introduce the dimethylsilyl functionality [1]. Reaction of 5-chloropentylferrocene-derived Grignard reagents with chlorodimethylsilane in THF afforded the corresponding (5-alkylferrocenylpentyl)dimethylsilane products in isolated yields of 82–87% [1]. This represents a reproducible and high-yielding protocol for installing the dimethylsilyl group in organometallic architectures [1].

Organometallic synthesis Hydrosilylation Ferrocene chemistry

Low-Boiling Point Facilitates Distillation-Based Purification vs. Higher-Boiling Chlorosilane Analogs

Chlorodimethylsilane exhibits a boiling point of 34–37 °C at atmospheric pressure . This low boiling point is significantly lower than that of dichlorodimethylsilane (70 °C) and chlorotrimethylsilane (57 °C), and substantially lower than methyltrichlorosilane (66 °C) [1]. The lower boiling point enables simpler distillation-based purification and recovery, reducing energy input and thermal exposure during workup procedures [1]. This property difference stems from the monofunctional Si-Cl substitution pattern combined with the low molecular weight (94.61 g/mol) .

Physical properties Purification Process chemistry

Chlorodimethylsilane (CAS 1066-35-9): Validated Application Scenarios for Research and Industrial Procurement


One-Pot Deoxygenative Chlorination of Aromatic Ketones

Chlorodimethylsilane enables a one-pot deoxygenative chlorination of aromatic ketones to alkyl chlorides without requiring separate hydride and chloride sources. The HMe₂SiCl/FeCl₃/EtOAc system converts a wide range of aromatic ketones to chlorides in 79–100% yields with tolerance for reducible functional groups including MeSO₂-, NO₂-, NC-, CH₃OOC-, and HOOC- [1]. This method avoids the β-methylchalcone byproducts (up to 82% yield) and aliphatic ketone conversion failure observed with the HMeSiCl₂/FeCl₃/EtOAc system [1][2].

Reductive Etherification for Polyether and Functional Polymer Synthesis

Chlorodimethylsilane serves as a dual-function Lewis acid and reducing agent in reductive etherification reactions (RER) without requiring additional additives [1]. This methodology has been validated for post-polymerization modification of polyketone platforms and for direct polyether synthesis from dialdehydes and diols, producing polymers with molecular weights up to 110.4 kDa and alternating unit content up to 93% [1]. The approach enables a straightforward, metal-free route to functional polymers under mild conditions [1].

Hydrosilylation of Olefins for Organosilicon Building Blocks

Chlorodimethylsilane functions as a hydrosilylation agent for introducing dimethylsilyl functionality across carbon-carbon double and triple bonds in the presence of platinum or iridium catalysts [1][2]. The compound has demonstrated utility in hydrosilylation of tetravinylsilane, vinyltrimethylsilane, and 1-hexene, and is employed industrially as an end-capping reagent for producing α- and α,ω-hydrosiloxane-terminated silicone polymers [1][2].

Surface Modification and Hydrophobic Coating Deposition

Chlorodimethylsilane is employed in vapor-phase deposition processes for modifying surfaces in semiconductor and electronics applications [1]. The compound reacts with surface hydroxyl groups to form covalently bound dimethylsilyl layers, imparting hydrophobic character to glass, metal, and polymer substrates [2]. Its relatively low boiling point (34–37 °C) facilitates vapor-phase delivery compared to higher-boiling chlorosilane alternatives .

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